Heptanedihydrazide chemical properties and structure
Heptanedihydrazide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptanedihydrazide, also known as pimelyl dihydrazide, is a homobifunctional crosslinking agent with significant applications in polymer chemistry, materials science, and the biomedical field. Its structure, featuring a seven-carbon aliphatic chain flanked by two hydrazide moieties, allows for the covalent linkage of molecules containing accessible aldehyde or ketone groups. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of heptanedihydrazide. It further explores its applications, particularly in the realm of drug development, including its use in bioconjugation and the formulation of drug delivery systems. Detailed experimental protocols and spectroscopic data are provided to facilitate its practical application in a research setting.
Chemical Properties and Structure
Heptanedihydrazide is a white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13043-98-6 | [1] |
| Molecular Formula | C7H16N4O2 | [1] |
| Molecular Weight | 188.23 g/mol | [2] |
| IUPAC Name | heptanedihydrazide | [2] |
| Synonyms | Pimelyl dihydrazide, Pimelic acid dihydrazide, Heptanedioic dihydrazide | [1] |
| Melting Point | 182 °C | [1] |
| logP (calculated) | -1.5 | [2] |
| pKa (predicted) | The hydrazide groups have predicted pKa values, with the terminal amino group being basic and the amide-like nitrogen being less basic. | [3] |
Structure:
The chemical structure of heptanedihydrazide consists of a central seven-carbon (heptane) chain with a dihydrazide functional group at each end. The hydrazide group (-CONHNH2) is reactive towards carbonyl compounds (aldehydes and ketones), forming stable hydrazone linkages.
DOT Script for Heptanedihydrazide Structure:
Chemical structure of Heptanedihydrazide.
Synthesis
Heptanedihydrazide is typically synthesized by the reaction of a pimelic acid ester (e.g., dimethyl pimelate) with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine displaces the alkoxy group of the ester.
DOT Script for Synthesis Workflow:
General synthesis workflow for Heptanedihydrazide.
Detailed Experimental Protocol:
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
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Dimethyl pimelate
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Hydrazine hydrate (80% solution in water)
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Ethanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl pimelate in a minimal amount of ethanol.
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Add a molar excess (typically 2.5 to 3 equivalents) of hydrazine hydrate to the solution.
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Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product, heptanedihydrazide, will precipitate out of the solution as a white solid.
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Collect the precipitate by vacuum filtration.
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Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.
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Dry the purified heptanedihydrazide under vacuum to obtain the final product.
A patent describes a method for preparing hydrazide compounds by reacting an ester with hydrazine hydrate, followed by reactive fractionation or distillation to remove alcohol and water byproducts, achieving yields of over 90%.[4] Another described method involves the synthesis of acid hydrazides from carboxylic acids in a continuous flow process with high yields.[5]
Spectroscopic Analysis
The structure of heptanedihydrazide can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of heptanedihydrazide is expected to show characteristic signals for the methylene protons of the aliphatic chain and the protons of the hydrazide groups. The chemical shifts will vary depending on the solvent used.[6] In a solvent like DMSO-d₆, the NH and NH₂ protons will be observable and will likely appear as broad singlets. The methylene protons will appear as multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the different methylene carbons in the aliphatic chain. The chemical shift of the carbonyl carbon is typically in the range of 170-180 ppm.[7][8]
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH ₂- (central) | ~1.2-1.4 (multiplet) | ~25-30 |
| -CH ₂- (adjacent to C=O) | ~2.0-2.2 (triplet) | ~35-40 |
| -CONH - | Broad singlet | - |
| -NH₂ | Broad singlet | - |
| -C =O | - | ~172 |
Note: These are predicted values and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of heptanedihydrazide will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300-3500 | Medium-Strong |
| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong |
| C=O stretch (amide I) | 1630-1680 | Strong |
| N-H bend (amine) | 1590-1650 | Medium-Strong |
The presence of a strong carbonyl absorption and N-H stretching bands are key indicators of the hydrazide functional groups.[9]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of heptanedihydrazide. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 188. Common fragmentation patterns would involve cleavage of the aliphatic chain and loss of the hydrazide moieties.[10][11]
Applications in Research and Drug Development
The bifunctional nature of heptanedihydrazide makes it a valuable tool in various research and drug development applications, primarily as a crosslinking agent.
Bioconjugation and Drug Delivery
Heptanedihydrazide is used to link molecules together, a process known as bioconjugation.[12] This is particularly useful in drug delivery systems. For instance, it can be used to:
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Crosslink hydrogels: Hydrogels are water-swollen polymer networks used for controlled drug release. Heptanedihydrazide can crosslink polymers containing aldehyde or ketone groups, forming a stable hydrogel matrix that can encapsulate and release therapeutic agents in a sustained manner.[13][14][15]
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Form hydrazone linkages in prodrugs: The hydrazide groups can react with carbonyl groups on a drug molecule to form a hydrazone bond. This bond is often stable at physiological pH but can be designed to cleave under the acidic conditions found in tumor microenvironments or within endosomes, allowing for targeted drug release.
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Create linkers for Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. Heptanedihydrazide can be incorporated into the linker structure, providing a stable connection between the antibody and the drug.[1][16][17][18][19]
DOT Script for Crosslinking Mechanism:
Crosslinking mechanism of Heptanedihydrazide with aldehyde-containing polymers.
Industrial Applications
Beyond pharmaceuticals, heptanedihydrazide is utilized in the polymer industry as a crosslinking agent to improve the mechanical properties, thermal stability, and chemical resistance of various polymers, including those used in coatings, adhesives, and plastics.[10]
Solubility
Safety and Handling
Heptanedihydrazide should be handled with appropriate safety precautions. It is harmful if swallowed.[2] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
Heptanedihydrazide is a versatile chemical compound with a well-defined structure and reactivity. Its ability to form stable crosslinks makes it an invaluable tool in materials science and, increasingly, in the field of drug development for creating sophisticated drug delivery systems. The information provided in this technical guide, including its chemical properties, synthesis, and analytical data, serves as a comprehensive resource for researchers and scientists looking to explore the potential of heptanedihydrazide in their work. Further research into its applications, particularly in the development of targeted therapies, is warranted and holds significant promise.
References
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